molecular formula C12H13N3 B039123 N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine CAS No. 111225-43-5

N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine

Cat. No. B039123
M. Wt: 199.25 g/mol
InChI Key: MZKDMSRNGFHLFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine” is a chemical compound that contains a pyrrole ring . Pyrrole is a nitrogen-containing heterocycle and is employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .


Synthesis Analysis

The synthesis of pyrrole derivatives involves various methods including cyclization, ring annulation, cycloaddition, direct C-H arylation, and others . A series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were synthesized from 4-amino-N-(aryl/heteroaryl)benzenesulfonamides and 2,5-dimethoxytetrahydrofuran .


Molecular Structure Analysis

The molecular structure of “N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine” can be analyzed using various techniques. The protons of pyrrole-C3, C4 appeared as singlet at 5 δ ppm, and six methyl protons appeared as multiplets at 7.29–7.17 d ppm .


Chemical Reactions Analysis

Pyrrolopyrazine derivatives, which contain a pyrrole ring, have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . The transition-metal-free strategy was described for the preparation of pyrrolo [1,2- a] pyrazines with various enones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine” can be determined through various techniques. For instance, the molecular formula of this compound is C12H13N3 .

Safety And Hazards

The safety and hazards of pyrrole derivatives can be determined through various studies. For instance, some pyrrole derivatives have hazard statements such as H226 - H302 - H314 .

properties

IUPAC Name

N-prop-2-enyl-N-pyrrol-1-ylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-9-15(14-10-3-4-11-14)12-5-7-13-8-6-12/h2-8,10-11H,1,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKDMSRNGFHLFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=CC=NC=C1)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.